molecular formula C33H55N11O12 B14207351 L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine CAS No. 762294-07-5

L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine

Cat. No.: B14207351
CAS No.: 762294-07-5
M. Wt: 797.9 g/mol
InChI Key: NICOCLGIYJBCNE-HQPXYMTMSA-N
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Description

L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine is a peptide compound composed of a sequence of amino acids. This compound is part of a larger class of peptides that play significant roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine has several scientific research applications:

    Chemistry: Studied for its chemical properties and potential modifications.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Used in the development of peptide-based drugs and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine involves its interaction with specific molecular targets and pathways. These interactions can modulate cellular processes such as signal transduction, enzyme activity, and gene expression. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties

Properties

CAS No.

762294-07-5

Molecular Formula

C33H55N11O12

Molecular Weight

797.9 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H55N11O12/c1-14(2)8-19(40-31(53)25(15(3)4)43-27(49)18(34)6-7-23(35)47)28(50)39-20(9-17-11-37-13-38-17)29(51)44-26(16(5)46)32(54)42-22(12-45)30(52)41-21(33(55)56)10-24(36)48/h11,13-16,18-22,25-26,45-46H,6-10,12,34H2,1-5H3,(H2,35,47)(H2,36,48)(H,37,38)(H,39,50)(H,40,53)(H,41,52)(H,42,54)(H,43,49)(H,44,51)(H,55,56)/t16-,18+,19+,20+,21+,22+,25+,26+/m1/s1

InChI Key

NICOCLGIYJBCNE-HQPXYMTMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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